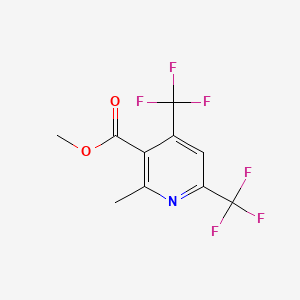
Methyl 2-methyl-4,6-bis(trifluoromethyl)pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-methyl-4,6-bis(trifluoromethyl)pyridine-3-carboxylate is a fluorinated pyridine derivative. This compound is characterized by the presence of trifluoromethyl groups, which impart unique chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-4,6-bis(trifluoromethyl)pyridine-3-carboxylate typically involves the introduction of trifluoromethyl groups into the pyridine ring. One common method is the reaction of 2-methyl-4,6-dichloropyridine with trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base like potassium carbonate. The resulting intermediate is then esterified with methanol to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-methyl-4,6-bis(trifluoromethyl)pyridine-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one of the trifluoromethyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Oxidized pyridine derivatives.
Reduction: Reduced pyridine derivatives.
Ester Hydrolysis: 2-methyl-4,6-bis(trifluoromethyl)pyridine-3-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 2-methyl-4,6-bis(trifluoromethyl)pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its metabolic stability and lipophilicity.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of Methyl 2-methyl-4,6-bis(trifluoromethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-methyl-4,6-dichloropyridine-3-carboxylate: Similar structure but with chlorine atoms instead of trifluoromethyl groups.
Methyl 2-methyl-4,6-difluoropyridine-3-carboxylate: Contains fluorine atoms instead of trifluoromethyl groups.
Methyl 2-methyl-4,6-dimethylpyridine-3-carboxylate: Contains methyl groups instead of trifluoromethyl groups.
Uniqueness
Methyl 2-methyl-4,6-bis(trifluoromethyl)pyridine-3-carboxylate is unique due to the presence of trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity, metabolic stability, and the ability to participate in unique chemical reactions. These properties make it a valuable compound in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
methyl 2-methyl-4,6-bis(trifluoromethyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO2/c1-4-7(8(18)19-2)5(9(11,12)13)3-6(17-4)10(14,15)16/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWPIOUKPVFRFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=N1)C(F)(F)F)C(F)(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[4-Chloro-2-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B8233064.png)
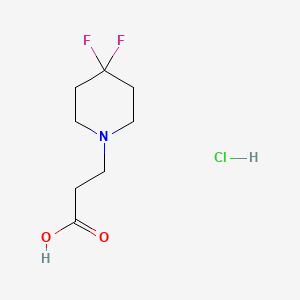
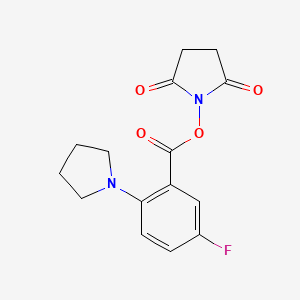
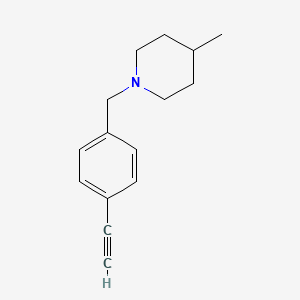

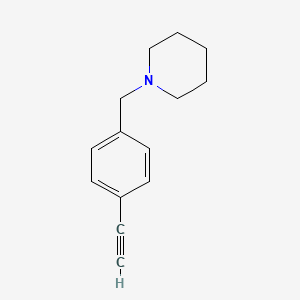
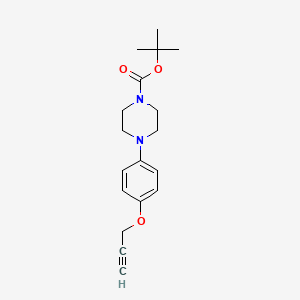
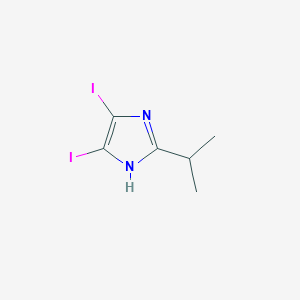
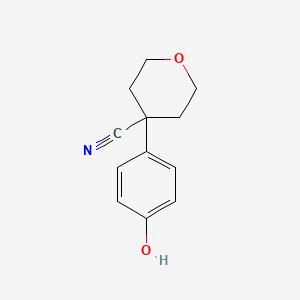
![2-[(2-hydroxy-1-methyl-1H-indol-3-yl)methylidene]propanedinitrile](/img/structure/B8233140.png)
![Ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B8233144.png)
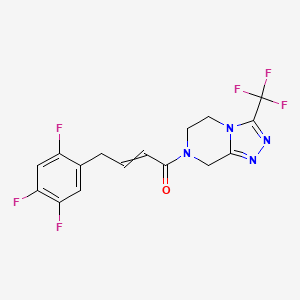
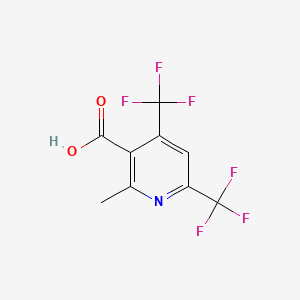
![ethyl (2R)-2-({[(benzyloxy)carbonyl]amino}amino)-3-(3,4-dimethoxyphenyl)-2-methylpropanoate](/img/structure/B8233152.png)
